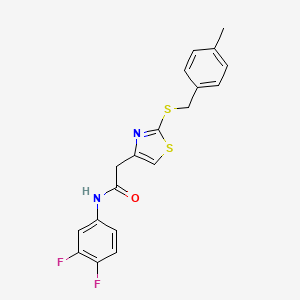

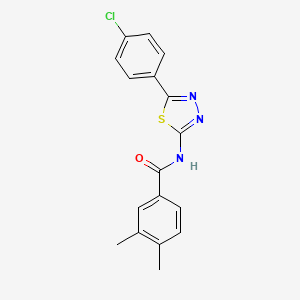

![molecular formula C20H19N3O3S B2992833 1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea CAS No. 1207001-65-7](/img/structure/B2992833.png)

1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea, also known as DITUC, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of indeno[1,2-d]thiazoles, which have been shown to have various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- The 3,4-dimethoxybenzyl group has been utilized as an N-protecting group in the synthesis of chemical compounds, enhancing the yield depending on the substituents used (Grunder-Klotz & Ehrhardt, 1991).

- Schiff bases derived from thiadiazole compounds, where the thiadiazole core is a critical pharmacological scaffold, have been synthesized for their biological properties, with the structure of compounds clarified using various spectral analyses (Gür et al., 2020).

Biological and Antimicrobial Properties

- Schiff bases from thiadiazole derivatives have shown significant DNA protective ability and antimicrobial activity, with potential for use in combination with chemotherapy drugs for more efficient cancer therapy strategies (Gür et al., 2020).

- Urea derivatives with thiazole moieties have been synthesized and evaluated for their antioxidant activity, indicating potential as potent antioxidant agents for further investigation (Reddy et al., 2015).

Photophysical and Chemosensory Applications

- Novel pyrazoline derivatives, synthesized through reactions involving the dimethoxyphenyl component, have been used as fluorescent chemosensors for metal ion detection, demonstrating positive solvatochromism and potential as probes for determining the critical micelle concentration of surfactants (Khan, 2020).

Chemical Protection and Synthesis Efficiency

- The dimethoxybenzyl (DMB) group has been found effective for protecting tetrazoles in the synthesis of complex compounds, showing resilience under various conditions but allowing for easy cleavage under mild conditions, facilitating efficient syntheses of functionalized compounds (Seki, 2015).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(4H-indeno[1,2-d][1,3]thiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-25-15-8-7-12(9-16(15)26-2)11-21-19(24)23-20-22-18-14-6-4-3-5-13(14)10-17(18)27-20/h3-9H,10-11H2,1-2H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPJAKBNTXEULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2992750.png)

![(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2992758.png)

![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)

![{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2992767.png)

![2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2992768.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-2,2-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2992769.png)

![2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid](/img/structure/B2992771.png)